molecular formula C9H17N B008913 trans-Decahydroquinoline CAS No. 105728-23-2

trans-Decahydroquinoline

Cat. No. B008913
M. Wt: 139.24 g/mol
InChI Key: POTIYWUALSJREP-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-Decahydroquinoline (TDQ), also known as decahydroquinoline, is a bicyclic organic compound with a chemical formula of C10H19N. It is a colorless liquid with a characteristic odor and is widely used in organic synthesis reactions. TDQ is a versatile compound that has attracted significant attention from researchers due to its unique properties, including its ability to act as a chiral auxiliary and its potential as a precursor for the synthesis of biologically active compounds.

Mechanism Of Action

The mechanism of action of TDQ is not well understood. However, it is believed that TDQ acts as a Lewis base and can coordinate with metal ions. TDQ can also form hydrogen bonds with other molecules, which can influence its reactivity in organic synthesis reactions.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of TDQ. However, studies have shown that TDQ can act as a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. TDQ has also been shown to have antioxidant properties and can scavenge free radicals.

Advantages And Limitations For Lab Experiments

TDQ has several advantages for use in lab experiments. It is a versatile compound that can be used in a wide range of organic synthesis reactions. TDQ is also readily available and relatively inexpensive. However, TDQ has some limitations, including its potential toxicity and its limited solubility in some solvents.

Future Directions

There are several future directions for research on TDQ. One potential area of research is the development of new methods for the synthesis of TDQ and its derivatives. Another area of research is the study of the mechanism of action of TDQ and its potential applications in catalysis reactions. Additionally, further research is needed to understand the biochemical and physiological effects of TDQ and its potential use as a therapeutic agent.
Conclusion
In conclusion, TDQ is a versatile compound that has attracted significant attention from researchers due to its unique properties and potential applications in organic synthesis reactions. TDQ can act as a chiral auxiliary and can be used as a precursor for the synthesis of biologically active compounds. TDQ has several advantages for use in lab experiments, including its versatility and availability. However, further research is needed to understand the biochemical and physiological effects of TDQ and its potential use as a therapeutic agent.

Synthesis Methods

TDQ can be synthesized using various methods, including the hydrogenation of quinoline or 1,2,3,4-tetrahydroquinoline, the reduction of quinoline N-oxide, and the cyclization of 1,5-diaminopentane. The most commonly used method for the synthesis of TDQ is the catalytic hydrogenation of quinoline or 1,2,3,4-tetrahydroquinoline using a metal catalyst such as palladium or platinum. This method is simple, efficient, and produces high yields of TDQ.

Scientific Research Applications

TDQ has been extensively studied for its potential applications in organic synthesis reactions. TDQ can act as a chiral auxiliary, which can be used to synthesize enantiomerically pure compounds. TDQ can also be used as a precursor for the synthesis of biologically active compounds such as alkaloids, amino acids, and peptides. In addition, TDQ has been studied for its potential use as a ligand in asymmetric catalysis reactions.

properties

IUPAC Name

(4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTIYWUALSJREP-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@H](C1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883351
Record name Quinoline, decahydro-, (4aR,8aS)-rel-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Decahydroquinoline

CAS RN

767-92-0
Record name rel-(4aR,8aS)-Decahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=767-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, decahydro-, (4aR,8aS)-rel-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, decahydro-, (4aR,8aS)-rel-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinoline, decahydro-, (4aR,8aS)-rel-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-decahydroquinoline
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